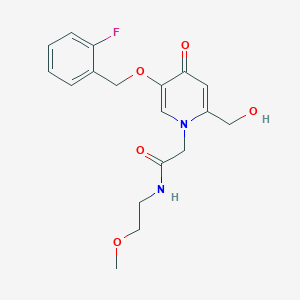
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C18H21FN2O5 and its molecular weight is 364.373. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyethyl)acetamide is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, including enzyme inhibition, antioxidant properties, and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyridine ring substituted with various functional groups that contribute to its biological activity.
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
- Aldose Reductase Inhibition :
- Antioxidant Properties :
- Potential Anticancer Activity :
Enzyme Inhibition Studies
A series of experiments were conducted to evaluate the inhibitory effects of the compound on ALR2:
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 2-(5-((2-fluorobenzyl)oxy)-...) | 0.789 | 25.23 |
| Eparlestat (control) | 17.37 | - |
These results indicate that the compound is a potent inhibitor of ALR2, with a significantly higher selectivity index compared to traditional inhibitors like eparlestat .
Antioxidant Activity Assessment
The antioxidant capacity was evaluated using DPPH radical scavenging assays:
| Compound | DPPH Scavenging Rate (%) at 1 μM |
|---|---|
| 2-(5-((2-fluorobenzyl)oxy)-...) | 41.48 |
| Trolox (standard) | 11.89 |
The data shows that the compound significantly outperformed Trolox, a well-known antioxidant, highlighting its potential as a therapeutic agent against oxidative stress .
Anticancer Efficacy
In vitro studies on various cancer cell lines revealed that the compound could inhibit cell proliferation effectively:
| Cell Line | EC50 (nM) |
|---|---|
| MX-1 (BRCA1 mutant) | 0.3 |
| Capan-1 (BRCA2 mutant) | 5 |
These findings suggest that the compound may be beneficial in treating cancers associated with BRCA mutations .
特性
IUPAC Name |
2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]-N-(2-methoxyethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5/c1-25-7-6-20-18(24)10-21-9-17(16(23)8-14(21)11-22)26-12-13-4-2-3-5-15(13)19/h2-5,8-9,22H,6-7,10-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWNMYZMEZEJCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C=C(C(=O)C=C1CO)OCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













